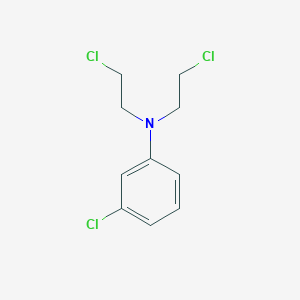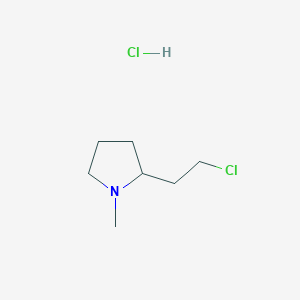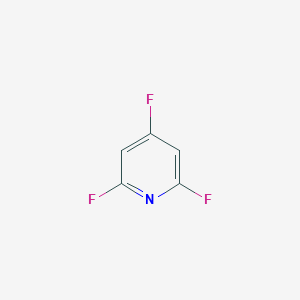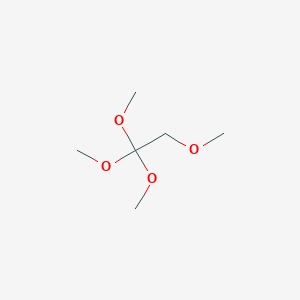
3-Chlor-N,N-Bis(2-chlorethyl)anilin
Übersicht
Beschreibung
Aniline, m-chloro-N,N-bis(2-chloroethyl)- is a chemical compound with the molecular formula C₁₀H₁₂Cl₃N and a molecular weight of 252.568 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aniline ring substituted with a chlorine atom and two chloroethyl groups.
Wissenschaftliche Forschungsanwendungen
Aniline, m-chloro-N,N-bis(2-chloroethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
Target of Action
3-Chloro-N,N-bis(2-chloroethyl)aniline, also known as trichlormethine or tris(2-chloroethyl)amine , is a nitrogen mustard used for chemical warfare . The primary targets of this compound are cells in the body, particularly those in the eyes, skin, and respiratory tract .
Mode of Action
The compound interacts with its targets through a process of cyclization to the corresponding quaternary aziridine salt . This reaction is pH-dependent because the protonated amine cannot cyclize . The compound penetrates and binds quickly to cells of the body .
Pharmacokinetics
The compound can be absorbed into the body by inhalation, ingestion, eye contact, and skin contact, with inhalation being the most common . The compound is extremely toxic and may damage the eyes, skin, and respiratory tract and suppress the immune system . The health effects of the compound develop slowly .
Result of Action
The molecular and cellular effects of the compound’s action include damage to the eyes, skin, and respiratory tract, and suppression of the immune system . The compound penetrates and binds quickly to cells of the body, but its health effects develop slowly .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors such as pH, which affects the rate of the cyclization reaction
Vorbereitungsmethoden
The synthesis of Aniline, m-chloro-N,N-bis(2-chloroethyl)- typically involves the reaction of m-chloroaniline with 2-chloroethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Aniline, m-chloro-N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro groups to other functional groups.
Eigenschaften
IUPAC Name |
3-chloro-N,N-bis(2-chloroethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl3N/c11-4-6-14(7-5-12)10-3-1-2-9(13)8-10/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLVFJOJWCMQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970530 | |
| Record name | 3-Chloro-N,N-bis(2-chloroethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5520-28-5 | |
| Record name | Aniline, m-chloro-N,N-bis(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005520285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC62894 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-N,N-bis(2-chloroethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















